

Physiological Role of GPR68 Modulation by MS48107: A Technical Guide

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Compound of Interest		
Compound Name:	MS48107	
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Introduction

G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor that plays a crucial role in various physiological and pathophysiological processes. Its activation by extracellular acidosis and mechanical stimuli, such as fluid shear stress, implicates it in inflammation, cancer biology, vascular physiology, and neurological functions.[1][2][3] The development of selective modulators for GPR68 is paramount to unraveling its complex signaling and therapeutic potential. MS48107 has emerged as a potent and selective positive allosteric modulator (PAM) of GPR68, offering a valuable chemical tool to investigate the receptor's function.[4][5] This technical guide provides an in-depth overview of the physiological role of GPR68 modulation by MS48107, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

GPR68: A Multi-Modal Sensor

GPR68 is a class A G protein-coupled receptor that is activated by protons (extracellular acidosis) and mechanical forces. It is expressed in a wide range of tissues, including the brain, spleen, heart, and endothelial cells. The receptor is largely inactive at physiological pH 7.8 but becomes fully activated at pH 6.8. This sensitivity to pH changes makes GPR68 a critical sensor in microenvironments where acidosis occurs, such as tumors and sites of inflammation.



Furthermore, GPR68 has been identified as a mechanosensor, responding to fluid shear stress in endothelial cells, which is essential for flow-mediated vasodilation.

GPR68 couples to multiple G protein signaling pathways, primarily G α q/11 and G α s. Activation of the G α q/11 pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The G α s pathway activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This dual signaling capability allows GPR68 to elicit a wide range of cellular responses.

MS48107: A Potent and Selective GPR68 PAM

MS48107 is a small molecule that acts as a positive allosteric modulator of GPR68. It was developed through a structure-activity relationship (SAR) study based on the scaffold of the first reported GPR68 PAM, ogerin. As a PAM, **MS48107** does not activate the receptor on its own but enhances the receptor's response to its endogenous agonist, protons. It achieves this by binding to an allosteric site on the receptor, which is distinct from the proton-binding site, and increasing the receptor's affinity and/or efficacy for protons.

MS48107 has been shown to be a potent and selective modulator of GPR68, with a 33-fold increased allosteric activity compared to ogerin. It is also bioavailable and can cross the bloodbrain barrier, making it a valuable tool for in vivo studies.

Quantitative Data

The following tables summarize the available quantitative data for **MS48107** and its effects on GPR68 and other targets.

Table 1: Allosteric Modulator Activity of MS48107 on GPR68



Parameter	Value	Assay System	Reference
Allosteric Index (Δlog(αβ/Kb))	1.52	cAMP Assay in HEK293 cells	
Allosteric Activity Increase (vs. Ogerin)	33-fold	cAMP Assay in HEK293 cells	
Allosteric Binding Affinity (Kb)	~1-10 μM	cAMP Assay in HEK293 cells	_

Note: The allosteric index quantifies the overall potentiation, where α represents the cooperativity factor for agonist affinity and β represents the cooperativity factor for agonist efficacy.

Table 2: Off-Target Activity of MS48107

Target	Activity	Ki (nM)	EC50 (nM)	Reference
5-HT2B Receptor	Weak Antagonist	310	-	
5-HT2B Receptor	Moderate Binding Affinity	219	-	
Melatonin Receptor 1 (MT1)	Weak Full Agonist	5900 (binding)	320	
Melatonin Receptor 2 (MT2)	Weak Partial Agonist	1100 (binding)	540	

Table 3: Pharmacokinetic Properties of MS48107 in Mice



Parameter	Value	Route of Administration	Reference
Plasma Concentration (at 0.5h)	>10 μM	25 mg/kg, intraperitoneal	
Brain Concentration (at 0.5h)	>10 μM	25 mg/kg, intraperitoneal	
Duration of High Exposure	2 hours	25 mg/kg, intraperitoneal	_

Experimental Protocols GPR68-Mediated cAMP Accumulation Assay

This protocol describes a method to measure the potentiation of proton-induced cAMP production by **MS48107** in HEK293T cells transiently expressing GPR68.

Materials:

- HEK293T cells
- GPR68 expression plasmid
- GloSensor™ cAMP Reagent (Promega)
- DMEM with 10% FBS
- DMEM with 1% dialyzed FBS
- Poly-L-lysine coated 384-well white clear-bottom plates
- MS48107
- HBSS-based buffer (pH adjusted to a range from 7.8 to 6.0)

Procedure:



- Cell Culture and Transfection: Culture HEK293T cells in DMEM with 10% FBS. Co-transfect
 the cells with the GPR68 expression plasmid and the GloSensor™ cAMP reporter plasmid.
- Cell Plating: After overnight transfection, plate the cells in poly-L-lysine coated 384-well
 plates at a density of approximately 15,000 cells per well in DMEM with 1% dialyzed FBS.
 Incubate for at least 6 hours.
- Compound Preparation: Prepare a serial dilution of MS48107 in the HBSS-based buffer at various pH levels.
- Assay: a. Equilibrate the GloSensor[™] cAMP Reagent in the HBSS-based buffer. b. Add the
 GloSensor[™] cAMP Reagent to the cells and incubate. c. Add the MS48107 dilutions at
 different pH values to the wells. d. Measure luminescence using a plate reader to determine
 cAMP levels.
- Data Analysis: Analyze the data using a standard allosteric operational model in software like GraphPad Prism to determine the allosteric parameters (α, β, and Kb).

GPR68-Mediated Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure the effect of **MS48107** on proton-induced intracellular calcium mobilization in cells expressing GPR68.

Materials:

- HEK293 cells stably expressing GPR68 and a promiscuous Gα protein (e.g., Gα15)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- HBSS-based buffer (pH adjusted to a range from 7.8 to 6.0)
- MS48107
- 384-well black clear-bottom plates



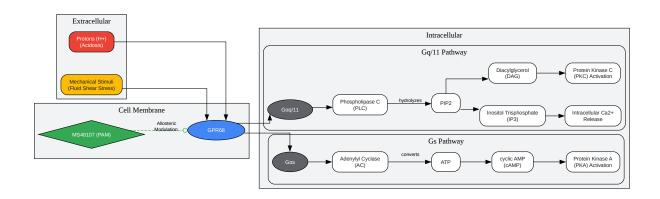
Procedure:

- Cell Plating: Plate the GPR68-expressing HEK293 cells in 384-well plates and grow to confluence.
- Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the HBSS-based buffer. b. Remove the culture medium from the cells and add the loading buffer. c. Incubate the plate at 37°C for 1 hour to allow dye loading.
- Compound Addition: a. Prepare serial dilutions of MS48107 in the HBSS-based buffer at various pH values. b. Add the compound dilutions to the wells.
- Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
- Data Analysis: Analyze the dose-response curves to determine the effect of MS48107 on the potency and efficacy of proton-induced calcium mobilization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of GPR68 and a typical experimental workflow for characterizing a GPR68 PAM.

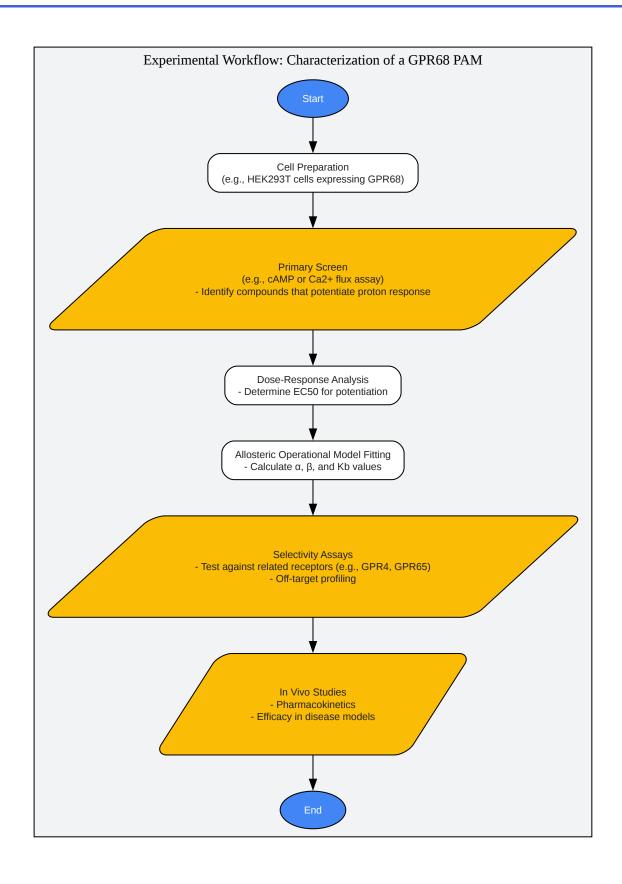




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Caption: GPR68 Signaling Pathways.





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Caption: Workflow for GPR68 PAM Characterization.



Conclusion

MS48107 represents a significant advancement in the chemical toolset available for studying GPR68. Its potency, selectivity, and in vivo applicability make it an invaluable probe for dissecting the physiological and pathological roles of this multifaceted receptor. This technical guide provides a comprehensive resource for researchers aiming to utilize MS48107 to further understand the impact of GPR68 modulation in a variety of biological contexts, from fundamental cell signaling to the development of novel therapeutic strategies. The provided data, protocols, and diagrams serve as a foundation for designing and executing robust experiments to explore the full potential of targeting GPR68.

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